molecular formula C13H11NO2 B106152 1-(2-Nitroprop-1-en-1-yl)naphthalene CAS No. 131981-73-2

1-(2-Nitroprop-1-en-1-yl)naphthalene

Cat. No.: B106152
CAS No.: 131981-73-2
M. Wt: 213.23 g/mol
InChI Key: MMXWPLHUAYHYNT-MDZDMXLPSA-N
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Description

1-(2-Nitroprop-1-en-1-yl)naphthalene is a nitro-substituted aromatic compound featuring a naphthalene core conjugated with a nitropropene moiety. This structure combines the electron-rich naphthalene system with the electron-withdrawing nitro group, creating a compound with unique electronic and steric properties. The nitropropenyl group likely enhances reactivity in condensation or addition reactions, as seen in anthracene derivatives (). Its molecular weight is expected to be higher than simpler naphthalene derivatives (e.g., 1-(2-propenyl)naphthalene, 168.23 g/mol ), due to the nitro and propenyl substituents.

Properties

CAS No.

131981-73-2

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

1-[(E)-2-nitroprop-1-enyl]naphthalene

InChI

InChI=1S/C13H11NO2/c1-10(14(15)16)9-12-7-4-6-11-5-2-3-8-13(11)12/h2-9H,1H3/b10-9+

InChI Key

MMXWPLHUAYHYNT-MDZDMXLPSA-N

SMILES

CC(=CC1=CC=CC2=CC=CC=C21)[N+](=O)[O-]

Isomeric SMILES

C/C(=C\C1=CC=CC2=CC=CC=C21)/[N+](=O)[O-]

Canonical SMILES

CC(=CC1=CC=CC2=CC=CC=C21)[N+](=O)[O-]

Synonyms

1-[(E)-2-Nitroprop-1-enyl]naphthalene;  (E)-1-(2-Nitroprop-1-en-1-yl)naphthalene

Origin of Product

United States

Preparation Methods

The synthesis of E-6123 involves multiple steps, including the formation of the core structure and the introduction of functional groups. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve optimizing these synthetic routes to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

E-6123 undergoes various chemical reactions, including:

    Oxidation: E-6123 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on E-6123.

    Substitution: E-6123 can undergo substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Scientific Research Applications

E-6123 has several scientific research applications, including:

Mechanism of Action

E-6123 exerts its effects by binding to the platelet-activating factor receptor, thereby blocking the receptor’s activation. This inhibition prevents the downstream signaling pathways that lead to the production of interleukin-6. The molecular targets involved include the receptor itself and the associated signaling proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

  • Anthracene Derivatives (e.g., Compounds 17j, 17k, 17l) :
    These compounds feature nitropropenyl or nitrobutenyl groups attached to anthracene fused with pyrrolodione rings. For example:

    • 17j : (E)-13-Benzyl-9-(2-nitroprop-1-en-1-yl)anthracene derivative (m.p. 232–236°C).
    • 17k : Nitrobutenyl analogue (m.p. 188–199°C).
      The longer nitrobutenyl chain in 17k reduces melting points compared to 17j, suggesting increased flexibility lowers crystallinity. Substituents like benzyl or trimethoxybenzyl further modulate solubility and reactivity.
  • Nitro-Substituted Naphthalenes: 1-(2-Nitrophenyl)naphthalene (CAS 5415-59-8): Molecular formula C₁₆H₁₁NO₂ (249.26 g/mol). Direct nitro attachment to the naphthalene ring contrasts with the conjugated nitropropenyl group in the target compound, likely reducing conjugation effects. 2-Methyl-1-nitronaphthalene (CAS 881-03-8): Molecular formula C₁₁H₉NO₂ (187.19 g/mol). The methyl group adjacent to the nitro substituent may sterically hinder reactions compared to the propenyl chain.

Physical and Toxicological Properties

  • Melting Points and Solubility :
    Nitropropenyl-substituted anthracene derivatives () exhibit higher melting points (188–236°C) than simpler nitro-naphthalenes (e.g., 2-methyl-1-nitronaphthalene), likely due to extended π-conjugation and rigid substituents. Polar solvents are less effective in nitroaldol reactions (), implying lower solubility for nitropropenyl-aromatics in polar media.

Data Tables

Table 1: Structural and Physical Comparison of Analogues

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Source
1-(2-Nitroprop-1-en-1-yl)naphthalene (hypothetical) C₁₃H₁₁NO₂ ~213.23 N/A Nitropropenyl, naphthalene Extrapolated
17j (Anthracene derivative) C₂₈H₂₂N₂O₄ 450.49 232–236 Nitropropenyl, benzyl
1-(2-Nitrophenyl)naphthalene C₁₆H₁₁NO₂ 249.26 N/A Nitrophenyl
2-Methyl-1-nitronaphthalene C₁₁H₉NO₂ 187.19 N/A Methyl, nitro

Key Research Findings

  • Solvent Effects: Non-polar solvents enhance yields in nitroaldol condensations due to better stabilization of transition states.
  • Toxicological Gaps : Existing data on naphthalene derivatives focus on simpler methyl or nitro analogues (); the propenyl-nitro combination in the target compound warrants specific study for metabolic and toxicokinetic profiles.

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